6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
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Description
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H17N3O6S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Related pyrimidine derivatives have shown significant anticancer activities. For instance, pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated potent antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating the potential of such compounds in cancer therapy (Abdellatif et al., 2014). Similarly, pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized for antiviral evaluation, showcasing the versatility of pyrimidine-based compounds in therapeutic applications (Shamroukh et al., 2007).
Antibacterial and Antifungal Potential
Compounds with pyrimidine moieties have also been evaluated for their antimicrobial potential. A study synthesized pyrimidine-linked pyrazole heterocyclics and assessed their insecticidal and antibacterial properties, indicating the broad-spectrum activity of such compounds against various pathogens (Deohate & Palaspagar, 2020).
Anti-inflammatory and Analgesic Activities
Research on pyrazolone derivatives attached to a pyrimidine moiety revealed significant anti-inflammatory, analgesic, and antipyretic activities, highlighting the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management (Antre et al., 2011).
Antioxidant Properties
Novel indolyl derivatives containing pyrimidine were designed and synthesized, demonstrating significant antioxidant activities. This indicates the potential of pyrimidine-based compounds in combating oxidative stress-related diseases (Aziz et al., 2021).
Properties
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-11-4-5-14(7-16(11)23(26)27)19(25)29-18-9-28-15(8-17(18)24)10-30-20-21-12(2)6-13(3)22-20/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSIIFMORAHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CC(=N3)C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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